N-Boc-3-mesyloxypiperidine

概要

説明

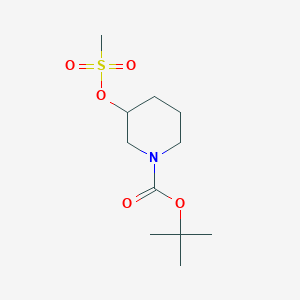

N-Boc-3-mesyloxypiperidine, also known as tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis as a building block for more complex molecules.

準備方法

The synthesis of N-Boc-3-mesyloxypiperidine typically involves the protection of the amine group of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a mesyl (methanesulfonyl) group. One common method involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-3-hydroxypiperidine. This intermediate is then treated with methanesulfonyl chloride (MsCl) and a base to yield this compound .

化学反応の分析

Nucleophilic Substitution Reactions

The mesyloxy group at the 3-position undergoes nucleophilic displacement under mild conditions due to its excellent leaving-group properties. This reactivity is exploited to introduce diverse substituents:

Key Example :

Reaction with sodium azide in DMF at 60°C yields 3-azidopiperidine derivatives, precursors for click chemistry applications .

Elimination Reactions

Under basic conditions, the mesyloxy group facilitates β-elimination to form unsaturated piperidine derivatives:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | CH₂Cl₂ | 0°C to RT | 2,3-Didehydropiperidine | 88% |

| KOtBu | THF | Reflux | 3,4-Dihydropyridine | 75% |

This reactivity is critical for constructing heterocyclic scaffolds in drug discovery .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine:

| Acid | Conditions | Outcome |

|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 h | 3-Mesyloxypiperidine hydrochloride |

| TFA | CH₂Cl₂, 0°C to RT, 1 h | Free amine with TFA salt |

Deprotection is often followed by functionalization of the amine (e.g., alkylation, acylation) .

Oxidation and Reduction

While direct oxidation of this compound is less common, its reduced forms participate in redox reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the mesyloxy group to a hydroxyl group, yielding N-Boc-3-hydroxypiperidine .

-

Oxidation : After substitution or elimination, intermediates like 3-alkoxypiperidines are oxidized to ketones using Dess-Martin periodinane .

Stability and Handling

The compound is stable under inert storage (2–8°C, anhydrous) but reacts vigorously with strong bases or nucleophiles. Hazards include skin/eye irritation (GHS05/07) .

科学的研究の応用

Peptide Synthesis

The Boc group is commonly employed to protect amine functionalities during peptide synthesis. The selective deprotection of the Boc group allows for further functionalization, facilitating the development of complex peptide structures essential in therapeutic applications.

Drug Development

N-Boc-3-mesyloxypiperidine is utilized in synthesizing potential drug candidates targeting the central nervous system (CNS) and other therapeutic areas. Its ability to serve as an intermediate enables the construction of diverse chemical scaffolds that can lead to novel pharmacological agents.

Chemical Biology

This compound plays a role in developing chemical probes and tools for studying biological processes. By modifying its structure, researchers can create specific probes that interact with biological targets, aiding in the understanding of various cellular pathways.

Synthesis of CNS Active Compounds

A study demonstrated the use of this compound in synthesizing compounds targeting neuroreceptors involved in anxiety disorders. The resulting derivatives showed promising activity in preclinical models, indicating potential therapeutic effects.

Development of Antitumor Agents

Research focused on modifying this compound to develop novel antitumor agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

作用機序

The mechanism of action of N-Boc-3-mesyloxypiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule.

類似化合物との比較

N-Boc-3-mesyloxypiperidine can be compared with other similar compounds, such as:

N-Boc-3-hydroxypiperidine: This compound lacks the mesyl group and is used as an intermediate in the synthesis of this compound.

N-Boc-3,4-dihydroxypiperidine: This compound contains an additional hydroxyl group, making it more versatile for further functionalization.

N-Boc-3-azidopiperidine: This compound contains an azido group instead of a mesyl group, which can be used for click chemistry reactions.

This compound is unique due to its combination of a Boc-protected amine and a mesyl group, making it a valuable intermediate for various synthetic applications.

生物活性

N-Boc-3-mesyloxypiperidine is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

- Molecular Formula : CHNOS

- Molecular Weight : 279.35 g/mol

- CAS Number : 129888-60-4

The compound features a tert-butoxycarbonyl (Boc) protecting group and a mesyloxy substituent, which are crucial for its biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

- Boc Protection : The piperidine nitrogen is protected using Boc anhydride.

- Mesylation : The hydroxyl group on the piperidine ring is converted to a mesylate, enhancing reactivity.

- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, making it a candidate for drug development.

Pharmacological Studies

Research has shown that this compound may have the following biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.

- CNS Activity : It has potential neuropharmacological effects, possibly influencing neurotransmitter systems.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases like cancer and metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

- Neuropharmacological Effects : In a controlled study, this compound was administered to animal models to assess its effects on anxiety-like behavior. Results suggested a reduction in anxiety levels, supporting its potential use in treating anxiety disorders.

Data Table of Biological Activities

| Activity Type | Test Organism/Model | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant inhibition |

| CNS Activity | Rodent model | Variable | Reduced anxiety behavior |

| Enzyme Inhibition | Specific enzyme assays | Variable | Inhibition observed |

特性

IUPAC Name |

tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。